(Z)-2-imino-5-(3-nitrobenzylidene)-3-(thiazol-2-yl)thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-2-imino-5-[(3-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3S2/c14-12-16(13-15-4-5-21-13)11(18)10(22-12)7-8-2-1-3-9(6-8)17(19)20/h1-7,14H/b10-7-,14-12? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKKLVYZTATYFJ-WEYIDTPFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=N)S2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=N)S2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-imino-5-(3-nitrobenzylidene)-3-(thiazol-2-yl)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. Thiazolidinones are known for their potential in medicinal chemistry due to their ability to interact with various biological targets, leading to anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects.
Structure and Synthesis
The compound features a thiazolidin-4-one core, which is a common scaffold in drug design. The structural components include:
- Thiazolidinone ring : Contributes to the biological activity through its ability to form hydrogen bonds and interact with biological macromolecules.
- Nitrobenzylidene moiety : Enhances lipophilicity and may influence the compound's interaction with cellular targets.
Recent synthetic strategies have focused on optimizing the yield and biological efficacy of thiazolidinone derivatives, including this compound, through various reaction conditions and catalysts .
Anticancer Activity
Thiazolidinone derivatives, including this compound, have shown significant anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance:
- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The anticancer activity is often linked to the compound's ability to interact with DNA or inhibit key enzymes involved in cancer cell survival .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : It shows effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
- Fungal Activity : The compound has been tested against Candida species, indicating potential use in treating fungal infections .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, thiazolidinone derivatives exhibit a variety of other biological activities:
- Anticonvulsant : Some derivatives have shown promise in reducing seizure activity in animal models .
- Anti-inflammatory : Thiazolidinones have been reported to possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like nitro) enhances cytotoxicity, while electron-donating groups can modulate activity based on their position on the aromatic ring .
- Thiazole Ring Influence : The incorporation of thiazole moieties has been associated with increased anticancer potency due to enhanced interactions with cellular targets .
Case Studies
- Study on Anticancer Activity : A recent study evaluated several thiazolidinone derivatives against human cancer cell lines, revealing that compounds similar to this compound exhibited significant antiproliferative effects, particularly against colon and breast cancer cells .
- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of thiazolidinone derivatives, including this compound. Results indicated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) strains .
Scientific Research Applications
Based on the search results, here's what is known about the applications of thiazole and thiazolidinone derivatives:
-
(Z)-2-imino-5-(3-nitrobenzylidene)-3-(thiazol-2-yl)thiazolidin-4-one :
- This is a specific derivative of thiazolidinone.
-
Thiazolidinone Derivatives :
- Thiazolidinone derivatives, in general, exhibit a wide array of biological activities, including anti-inflammatory, antidiabetic, anticancer, antitubercular, anesthetic, hypnotic, and antiviral properties .
- Thiazole derivatives also serve as anti-inflammatory agents for both acute and chronic inflammation .
- Certain thiazole-bearing 4-thiazolidinones have shown anticonvulsant activity and relatively low acute toxicity, suggesting potential for further study in this area .
- 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones :
- 2-Azetidinones :
-
COX-II Inhibitors :
- Thiazole derivatives are being explored for their potential as COX-II inhibitors, which are relevant in anti-inflammatory applications .
- Some pyrazole-thiourea-benzimidazole hybrid molecules have shown selectivity toward COX-II protein .
- Certain compounds with pyrazole linked to thiazoline/benzoxazolone/pyrazoline structures have demonstrated COX-II selectivity and minimal ulcerogenic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.2 Impact of Substituents on Pharmacological Properties
- Electron-Withdrawing Groups : The 3-nitro group in Compound A enhances dipole interactions with neuronal ion channels, contributing to anticonvulsant effects. However, analogs with chloro substituents (e.g., Compound C) show higher potency due to improved hydrophobic interactions .
- Thiazole Modifications : Replacement of the thiazol-2-yl group with bulkier benzo[d]thiazol (Compound C) or methylthiazole (Compound B) alters steric hindrance and solubility. Benzo[d]thiazol derivatives exhibit superior binding affinity in enzyme assays .
- Stereochemistry : The Z-configuration in Compound A and analogs ensures optimal planarity for π-π stacking with biological targets, a feature absent in E-isomers .
2.4 Toxicity Profiles
Compound A and its analogs (197a–c) exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodents), while chloro-substituted derivatives (e.g., CBTMT) show moderate hepatotoxicity at high doses .
Q & A
Q. What are the optimal synthetic routes for (Z)-2-imino-5-(3-nitrobenzylidene)-3-(thiazol-2-yl)thiazolidin-4-one, and how can reaction conditions be systematically optimized?
Methodological Answer: The compound is typically synthesized via base-catalyzed condensation of a thiazolidinone precursor (e.g., 2-imino-3-(thiazol-2-yl)thiazolidin-4-one) with 3-nitrobenzaldehyde. Key parameters include:
- Catalyst : Sodium hydroxide or potassium hydroxide in ethanol or methanol .
- Reaction Time : Reflux for 4–6 hours to ensure complete imine formation .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to isolate the Z-isomer .
To optimize yields, systematically vary solvent polarity (e.g., DMF for electron-deficient aldehydes) and monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and electronic environment of this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolve Z/E isomerism and dihedral angles between aromatic rings (e.g., non-planar geometries with angles >15°) .
- FT-IR : Detect C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) be integrated with experimental data to predict bioactivity and reactivity?
Methodological Answer:
- DFT Calculations :
- Molecular Docking :
Q. What strategies resolve contradictions in crystallographic data interpretation for thiazolidinone derivatives with non-planar geometries?
Methodological Answer:
Q. How to design a structure-activity relationship (SAR) study for antimicrobial activity in thiazolidinone derivatives?
Methodological Answer:
- Substituent Variation :
- Bioactivity Testing :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
